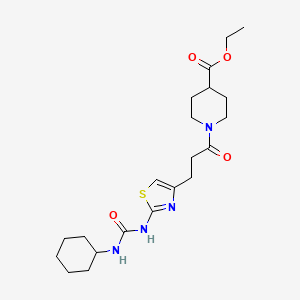

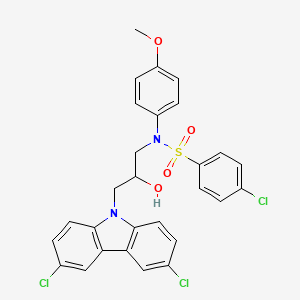

![molecular formula C8H7FN2OS B2408026 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine CAS No. 1206969-56-3](/img/structure/B2408026.png)

7-Fluoro-4-methoxybenzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-4-methoxybenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 1206969-56-3 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 7-fluoro-4-methoxy-1,3-benzothiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2OS/c1-12-5-3-2-4 (9)7-6 (5)11-8 (10)13-7/h2-3H,1H3, (H2,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications

Anticancer Activity

A study explored isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, closely related to 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine, for their anticancer properties. These compounds demonstrated significant cytotoxicity against various cancer cell lines, particularly the Colo205 cell line. The compound 20c induced G2/M cell cycle arrest and apoptosis in Colo205 cells by altering levels of key mitochondrial proteins, suggesting its potential as a small-molecule activator of p53 in cancer treatment (Kumbhare et al., 2014).

Anticonvulsant Activity

Research on 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized using a similar compound, 5-methoxybenzo[d]thiazol-2-amine, indicated significant anticonvulsant activity in tested compounds. The study highlighted one compound, 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one (3f), as particularly effective and safe (Zhang et al., 2010).

Anthelmintic Activity

A study on various substituted 7-chloro-6-fluoro-N-(1,3-thiazol-2-yl)-1,3 benzothiazol-2-amine derivatives, closely related to the subject compound, demonstrated notable antibacterial activity. These compounds were synthesized and evaluated, indicating their potential in antibacterial applications (Javali et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been utilized as a labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates the utility of such compounds in precise analytical methods (Watanabe & Imai, 1981).

Anti-Inflammatory Activity

A study on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives showed potential anti-inflammatory activity. These compounds, structurally similar to this compound, were effective in inhibiting LPS-induced NO secretion, indicating their potential in anti-inflammatory applications (Sun et al., 2019).

Safety and Hazards

properties

IUPAC Name |

7-fluoro-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKWLSYEZOBJPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

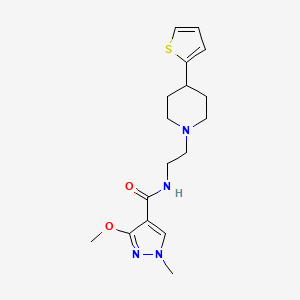

![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

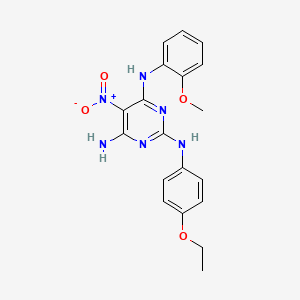

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

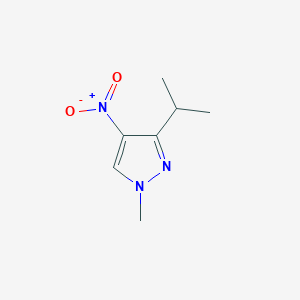

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)